![molecular formula C16H16N4O5 B11012499 N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine](/img/structure/B11012499.png)
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine
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Overview
Description
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a pyridazinone core with a phenyl group and an acetylglycylglycine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the 6-oxo-3-phenylpyridazin-1(6H)-yl core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Acetylation: The pyridazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Glycylglycine: The final step involves coupling the acetylated pyridazinone with glycylglycine. This can be done using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the pyridazinone core.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The acetyl and glycylglycine moieties can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl group or pyridazinone core.
Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with pyridazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The potential anticancer activity of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine has been explored through in vitro studies. Preliminary findings suggest that this compound may induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. Further research is needed to establish its efficacy and safety profile in vivo .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic disorders, such as α-glucosidase. Inhibition of this enzyme can be beneficial for managing conditions like diabetes by slowing carbohydrate absorption .
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized pyridazine derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the antimicrobial efficacy, revealing promising results that warrant further investigation into structure-activity relationships .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of related compounds, it was found that certain derivatives could inhibit the proliferation of breast cancer cells. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at specific phases. These findings highlight the therapeutic potential of pyridazine derivatives in oncology .
Mechanism of Action
The mechanism by which N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine
- N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]alanine
- N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]valine
Uniqueness
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine stands out due to its specific combination of the pyridazinone core with the glycylglycine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the glycylglycine unit could enhance its solubility and bioavailability, making it a more attractive candidate for various applications.
Biological Activity
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine, identified by its CAS number 1246051-15-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C14H13N3O4 |
Molecular Weight | 287.2707 g/mol |
IUPAC Name | This compound |
The structure includes a pyridazine moiety, which is significant for its biological interactions.
This compound is believed to exert its effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It can interact with receptors that are crucial for angiogenesis and tumor growth.
- Cytotoxicity : Studies indicate that it may induce apoptosis in cancer cells while sparing normal cells, showcasing its potential as a selective cytotoxic agent.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:
- Human gingival carcinoma (Ca9-22)
- Human squamous carcinoma (HSC-2 and HSC-4)
These findings suggest that this compound could be a promising candidate for further development in cancer therapy due to its selective toxicity towards malignant cells compared to non-malignant cells .
Inhibitory Effects on Angiogenesis
The compound has also been evaluated for its antiangiogenic properties. It inhibits vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor-induced angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Evaluation :
- Mechanistic Studies :
- In Vivo Studies :
Properties
Molecular Formula |
C16H16N4O5 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
2-[[2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H16N4O5/c21-13(18-9-16(24)25)8-17-14(22)10-20-15(23)7-6-12(19-20)11-4-2-1-3-5-11/h1-7H,8-10H2,(H,17,22)(H,18,21)(H,24,25) |
InChI Key |
ATTIZRPHWSPKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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